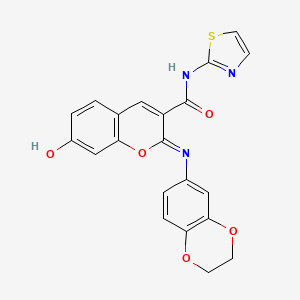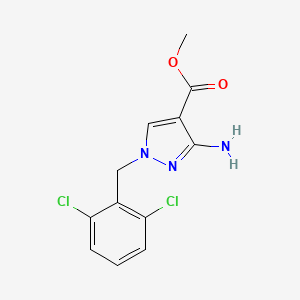
methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate, also known as MDPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDPC is a pyrazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in various biological processes. methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that mediate pain and inflammation. methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria, including Candida albicans, Staphylococcus aureus, and Escherichia coli. methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has also been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has been found to reduce inflammation and pain in animal models.
实验室实验的优点和局限性
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications, particularly as an antifungal and antibacterial agent. Additionally, methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate can be studied for its potential use as a photosensitizer in photodynamic therapy. Further research can also be conducted to understand its mechanism of action and to design experiments to study its effects. Overall, methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has significant potential for future scientific research and development.
合成方法
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2,6-dichlorobenzylamine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and methyl chloroformate. The multi-step synthesis method involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form 2,6-dichlorobenzylhydrazine, which is then reacted with ethyl acetoacetate to form the intermediate. The intermediate is then reacted with methyl chloroformate to form methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate.
科学研究应用
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor properties. methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has been found to have potential as an anti-inflammatory and analgesic agent.
属性
IUPAC Name |
methyl 3-amino-1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-19-12(18)8-6-17(16-11(8)15)5-7-9(13)3-2-4-10(7)14/h2-4,6H,5H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGWPORJPFBJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2676409.png)
![N-[[2-[Ethyl(methyl)amino]pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2676410.png)
![1-[1-(3-Methylphenyl)pyrrolidin-3-YL]methanamine dihydrochloride](/img/no-structure.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2676413.png)
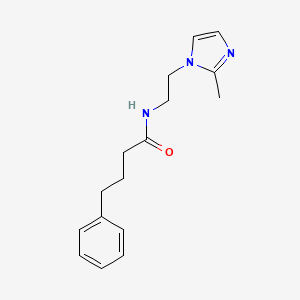
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676417.png)
![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2676418.png)
![3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2676420.png)

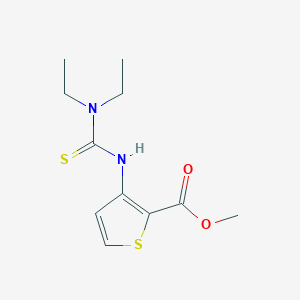
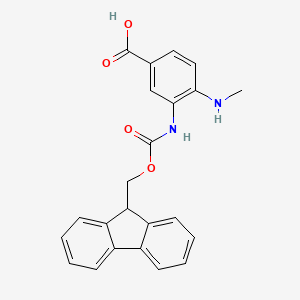

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2676428.png)
